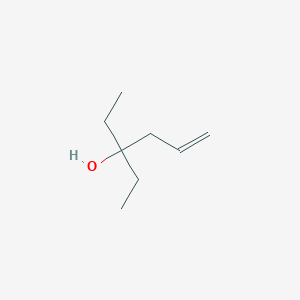

3-Ethyl-5-hexen-3-ol

Descripción

Contextualizing 3-Ethyl-5-hexen-3-ol within the Class of Alkenols

This compound is an organic compound classified as an alkenol, which are unsaturated alcohols defined by the presence of at least one carbon-carbon double bond and one hydroxyl (-OH) functional group. ontosight.aiontosight.aiontosight.ai Alkenols exhibit a combination of properties derived from both the alkene and alcohol functionalities, allowing them to participate in reactions characteristic of both classes, such as addition reactions at the double bond and substitution reactions at the hydroxyl group. ontosight.ai

Specifically, this compound is a tertiary alcohol, meaning the carbon atom bonded to the hydroxyl group is also bonded to three other carbon atoms. ontosight.aiausetute.com.aufctemis.orgwikipedia.org This structural characteristic imparts particular chemical reactivity, notably making tertiary alcohols generally resistant to oxidation, unlike primary and secondary alcohols. ausetute.com.auwikipedia.org The chemical formula for this compound is C₈H₁₆O, and its molecular weight is approximately 128.21 g/mol . ontosight.aichemeo.comnist.gov At room temperature, it exists as a liquid and exhibits both polar and non-polar characteristics due to the presence of the hydroxyl group and the alkyl chains, respectively, influencing its solubility and interactions with other molecules. ontosight.ai

The key chemical properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol chemeo.comnist.gov |

| PubChem CID | 137255 fishersci.senih.gov |

| CAS Registry Number | 1907-46-6 chemeo.comnist.gov |

| Physical State | Liquid (at room temp) ontosight.ai |

| Classification | Alkenol, Tertiary Alcohol ontosight.ai |

Significance of this compound as a Synthetic Intermediate

This compound holds significance as a synthetic intermediate due to its versatile chemical structure, which allows for further chemical transformations. ontosight.ai Its utility spans various industrial and research applications. For instance, it is valued in the fragrance industry for its fresh, green, and slightly fruity odor, making it a component in perfumes and fragrances. ontosight.ai

Beyond its direct application in consumer products, this compound serves as a building block for the synthesis of more complex molecules. ontosight.ai This includes its potential use in the creation of pharmaceuticals and agrochemicals, where its specific functional groups (alkene and tertiary alcohol) can be selectively modified or incorporated into larger molecular structures. ontosight.ai The ability to synthesize this compound through various methods, such as the reaction of appropriate alkenyl halides with ethylmagnesium bromide followed by hydrolysis, or through the reduction of corresponding ketones or aldehydes, further underscores its importance in synthetic chemistry. ontosight.ai

Historical Development of Research on Unsaturated Tertiary Alcohols

The study of alcohols, including unsaturated tertiary alcohols, has evolved significantly over time. Early understanding of alcohols dates back to ancient natural philosophers who recognized the flammable nature of exhalations from wine. wikipedia.org The classification of alcohols into primary, secondary, and tertiary categories, based on the substitution pattern around the carbon bearing the hydroxyl group, became a fundamental concept in organic chemistry. ausetute.com.auwikipedia.org This classification is crucial as it dictates much of their chemical reactivity, particularly their resistance to oxidation in the case of tertiary alcohols. ausetute.com.auwikipedia.org

Research into unsaturated tertiary alcohols has been driven by their presence in natural products and their potential for various applications. While the general chemistry of alcohols has been long established, the specific challenges associated with the synthesis and manipulation of tertiary alcohols, especially those with additional unsaturation, have led to continuous advancements in synthetic methodologies. For example, modern synthetic efforts have focused on developing methods for preparing enantioenriched tertiary propargylic alcohols, highlighting the ongoing pursuit of precise control over their stereochemistry. researchgate.net

More recently, the environmental impact and microbial degradation of tertiary alcohols, such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), have become subjects of research, particularly concerning their presence as fuel oxygenates. asm.org This focus on degradation pathways suggests a contemporary interest in understanding the environmental fate and biological interactions of these compounds, implying that their widespread presence in the environment is a relatively recent phenomenon. asm.org The assessment of aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols for use as flavorings also indicates their long-standing presence and study in various industrial sectors. researchgate.net

Propiedades

IUPAC Name |

3-ethylhex-5-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-7-8(9,5-2)6-3/h4,9H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPHYMBSDNDCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172565 | |

| Record name | 3-Ethyl-5-hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1907-46-6 | |

| Record name | 3-Ethyl-5-hexen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-3-ol, 3-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-5-hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYL-5-HEXEN-3-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Transformations of 3-ethyl-5-hexen-3-ol

Olefinic Functionalization of the Hexene Moiety

The terminal double bond in 3-Ethyl-5-hexen-3-ol is susceptible to a variety of functionalization reactions, typical of unactivated alkenes. These transformations can proceed through either electrophilic or metal-catalyzed pathways.

Electrophilic Additions and Cyclization Reactions

The double bond of the hexene unit can undergo electrophilic addition. Under acidic conditions, protonation of the double bond can lead to a secondary carbocation. This intermediate can then be trapped by a nucleophile. A significant reaction pathway for 5-hexen-3-ol systems is intramolecular cyclization. In the presence of an acid catalyst, the hydroxyl group can act as an internal nucleophile, attacking the activated double bond (or a carbocation formed from it) to generate substituted tetrahydrofuran derivatives. For instance, a related compound, 3-ethyl-4-chloro-tetrahydropyran, is mentioned as a potential impurity in the synthesis of related hexenol isomers, suggesting that cyclization pathways are accessible for this type of structure. google.com

Studies on similar 5-hexenyl radical systems have shown a propensity for cyclization, a reaction that can also be initiated under different conditions for this compound. acs.org The reaction of a related trichlorinated hexenol derivative, formed from the reaction of ethylmagnesium bromide with a pentenone, readily undergoes allylic rearrangement and subsequent base-induced cyclization to form an epoxy-hexene. oup.com This highlights the potential for intramolecular reactions in similar systems.

Table 1: Potential Electrophilic and Cyclization Reactions

| Reaction Type | Reagents/Conditions | Expected Product | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydration/Cyclization | H₃O⁺ | 3-Ethylhexane-1,3-diol / Substituted Tetrahydrofuran | The outcome depends on intra- vs. intermolecular reaction. |

| Halogenation | Br₂, CCl₄ | 5,6-Dibromo-3-ethylhexan-3-ol | Standard electrophilic addition of halogen. |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 3-Ethylhexane-1,3-diol | Follows Markovnikov's rule, leading to the 1,3-diol. |

| Intramolecular Etherification | Acid catalyst (e.g., H₂SO₄) | 2,2-Diethyltetrahydrofuran | Result of intramolecular attack of the hydroxyl group. |

Transition Metal-Catalyzed Functionalization at the Alkene Position

The terminal alkene of this compound is a suitable substrate for a variety of transition metal-catalyzed reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch

Hydrogenation of the double bond can be achieved using heterogeneous catalysts like Palladium on carbon (Pd/C) or homogeneous catalysts. Studies on the relative reactivity of 1-hexene versus 5-hexen-1-ol have shown that the presence of a hydroxyl group can influence the catalytic activity, with specialized polymer-supported palladium nanoparticles showing high selectivity. researchgate.net

Hydroboration-oxidation offers a route to the anti-Markovnikov addition of water across the double bond, which would yield 3-ethylhexane-1,3-diol. This method provides regioselectivity opposite to that of acid-catalyzed hydration.

Cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, which were recognized with the 2010 Nobel Prize in Chemistry, are powerful tools for C-C bond formation. chemie-brunschwig.chacs.org The terminal alkene of this compound could potentially participate in Heck-type reactions or, after conversion to an organoborane via hydroboration, in Suzuki-type couplings. chemie-brunschwig.ch

Table 2: Transition Metal-Catalyzed Reactions at the Alkene

| Reaction Name | Catalyst System | Product Type |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 3-Ethylhexan-3-ol |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 3-Ethylhexane-1,3-diol |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | 6-Hydroxy-4-ethylhexan-2-one |

| Heck Reaction | Pd(OAc)₂, PPh₃, base, Aryl-X | Aryl-substituted hexenol |

Hydroxyl Group Reactivity and Derivatization

The tertiary nature of the alcohol in this compound dictates its reactivity, making it distinct from primary or secondary alcohols. pdx.edu It is resistant to oxidation under standard conditions and substitution reactions at the carbinol carbon proceed with difficulty due to steric hindrance and the poor leaving group nature of the hydroxide ion. pdx.edu

Strategies for the Derivatization of Tertiary Alcohols in this compound

Derivatization of the tertiary hydroxyl group typically requires converting it into a better leaving group or using highly reactive reagents. Standard esterification with carboxylic acids is often inefficient. However, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base can yield the corresponding esters.

Another strategy involves the reversible dehydration of the C-OH bond to form a carbocation, which can be trapped. However, this approach can be challenging as it may lead to undesired alkene formation or rearrangements. acs.org The use of derivatizing agents is also a common strategy to enhance detectability and improve separation efficiency in chromatographic analysis. researchgate.net

Table 3: Derivatization Strategies for the Tertiary Hydroxyl Group

| Derivative | Reagents | Reaction Type |

|---|---|---|

| Ester | Acetyl chloride, pyridine | Acylation |

| Silyl Ether | Trimethylsilyl chloride (TMSCl), Et₃N | Silylation |

| Alkyl Halide | HCl or HBr (Lucas Reagent) | Nucleophilic Substitution (SN1) |

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The oxidation of tertiary alcohols like this compound is not possible without cleavage of a carbon-carbon bond, as there is no hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions (e.g., hot, acidic potassium permanganate) will lead to the degradation of the molecule, cleaving the C-C bonds adjacent to the alcohol and oxidizing the alkene.

"Reduction" of the hydroxyl group would entail its removal, a process known as deoxygenation. A common method for deoxygenation of tertiary alcohols is via a two-step procedure. First, the alcohol is converted to a thiocarbonyl derivative (e.g., a xanthate). Then, radical-initiated reduction with a reagent like tributyltin hydride (Bu₃SnH) cleaves the C-O bond. Another approach is the deoxydehydration (DODH) reaction, which can convert diols to olefins using a reductant, often catalyzed by a transition metal complex like those of Rhenium. rsc.org While this is typically for diols, it points to advanced reduction methodologies.

Mechanistic Studies of this compound Reactions

The mechanisms of reactions involving this compound and related structures are of significant interest. For example, in the substitution of the hydroxyl group with a halide using HX, the reaction proceeds via an Sₙ1 mechanism. pdx.edu The hydroxyl group is first protonated by the acid to form a good leaving group (water). Departure of water generates a tertiary carbocation, which is then attacked by the halide ion. pdx.edu

In transition metal-catalyzed reactions, mechanistic understanding is key to controlling selectivity. For instance, in the hydroarylation of tertiary propargylic alcohols catalyzed by rhodium, β-hydride elimination is a potential side reaction that can be suppressed to achieve high selectivity for the desired product. acs.org Mechanistic studies on Pd-catalyzed cross-coupling reactions have been extensively investigated, leading to a deep understanding of the catalytic cycles. acs.org Similarly, the diastereoselective synthesis of tetrahydrofurans from related diol substrates via Pd-catalyzed tandem oxidative cyclization has been shown to be controlled by intramolecular hydrogen bonding, highlighting the subtle effects that can govern reaction pathways. acs.org

Allylic rearrangements are also a key mechanistic consideration in related systems. Research on a chlorinated analogue showed that a tertiary alcohol, 6,6,6-trichloro-3-methyl-4-hexen-3-ol, readily undergoes allylic rearrangement upon heating to afford 4,6,6-trichloro-3-methyl-5-hexen-3-ol. oup.com Such rearrangements involve the migration of the double bond and are important to consider in any thermal or acid/base-catalyzed transformation of this compound.

Reaction Pathway Elucidation

The reactivity of this compound is dictated by the specific reagents and conditions employed, leading to transformations at the alkene, the alcohol, or both.

Reactions at the Alkene: The terminal double bond is susceptible to a variety of addition reactions.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. In the case of this compound, treatment with a borane source (e.g., BH₃•THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would yield 3-Ethylhexane-1,3-diol. The reaction proceeds through a four-membered transition state where the boron atom adds to the less substituted carbon of the alkene, and the hydrogen adds to the more substituted carbon. researchgate.net Subsequent oxidation replaces the boron with a hydroxyl group.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or through metal-catalyzed processes. For allylic alcohols like this compound, transition metal catalysts, such as those based on vanadium, can facilitate diastereoselective epoxidation directed by the hydroxyl group. beilstein-journals.orgresearchgate.net The reaction with a peroxy acid would likely yield 3-ethyl-3-(oxiran-2-ylmethyl)butan-1-ol.

Halocyclization: In the presence of a halogen source and under appropriate conditions, intramolecular cyclization can occur. For instance, treatment with an iodine source can lead to the formation of substituted tetrahydrofuran derivatives through an iodonium ion intermediate that is subsequently attacked by the hydroxyl group. beilstein-journals.org This pathway offers a route to five-membered heterocyclic compounds.

Reactions involving the Hydroxyl Group: The tertiary alcohol functionality can undergo reactions typical of alcohols.

Oxidation: Due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group, this compound is resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones.

Acid-Catalyzed Rearrangement: In the presence of a strong acid, protonation of the hydroxyl group followed by the loss of water can generate a tertiary carbocation. This intermediate can then undergo rearrangement, such as a Wagner-Meerwein shift, or elimination to form a diene. For example, acid treatment could potentially lead to the formation of 4-methyl-1,3-hexadiene.

Combined Reactivity:

Grignard Reaction: While this compound is often synthesized via a Grignard reaction (e.g., reacting a suitable ketone with allylmagnesium bromide), its own hydroxyl group can react with Grignard reagents in an acid-base reaction if not protected.

The following table summarizes the expected products from key reactions of this compound based on established reaction pathways for analogous compounds.

| Reagent/Condition | Expected Major Product | Reaction Type |

| 1. BH₃•THF; 2. H₂O₂, NaOH | 3-Ethylhexane-1,3-diol | Hydroboration-Oxidation |

| m-CPBA | 3-ethyl-3-(oxiran-2-ylmethyl)butan-1-ol | Epoxidation |

| I₂, NaHCO₃ | 2-(Iodomethyl)-2-ethyltetrahydrofuran | Halocyclization |

| H₂SO₄, heat | 4-Methyl-1,3-hexadiene | Acid-catalyzed elimination |

Stereochemical Outcomes of Transformations

Many of the reactions that this compound undergoes can create new stereocenters, making the stereochemical outcome a critical aspect of its chemistry.

Hydroboration-Oxidation: The hydroboration step proceeds via a syn-addition of the H and BH₂ groups across the double bond. researchgate.netacs.org This means that the hydrogen and the subsequent hydroxyl group (after oxidation) will be on the same side of the newly formed single bond. Since the starting material is chiral (at C3), the addition of a new stereocenter at C5 will result in the formation of diastereomers. The facial selectivity of the borane addition can be influenced by the existing stereocenter at C3.

Epoxidation: The stereochemistry of epoxidation can be highly dependent on the reagents used.

Peroxy Acid Epoxidation: With a simple peroxy acid like m-CPBA, a mixture of diastereomeric epoxides is expected, as the reagent can attack from either face of the double bond with little selectivity.

Directed Epoxidation: The Sharpless asymmetric epoxidation, while typically used for primary and secondary allylic alcohols, provides a framework for understanding directed reactions. orgsyn.orgresearchgate.net For tertiary allylic alcohols, vanadium-based catalysts are known to direct the epoxidation syn to the hydroxyl group. beilstein-journals.orgresearchgate.net This occurs through coordination of the catalyst to the alcohol, delivering the oxidant to the same face of the double bond. This would lead to a high diastereoselectivity in the formation of the epoxide.

Cyclization Reactions: Intramolecular cyclizations, such as the iodoetherification, are subject to stereochemical control. The formation of the five-membered tetrahydrofuran ring generally proceeds through a transition state that minimizes steric interactions. For substituted 5-hexenyllithiums, cyclization is highly stereoselective, favoring a chair-like transition state where substituents occupy pseudoequatorial positions. researchgate.net A similar principle would apply to the halocyclization of this compound, leading to a preference for the trans relationship between the ethyl group at C2 and the iodomethyl group at C5 of the resulting tetrahydrofuran ring.

The table below outlines the predicted stereochemical outcomes for key transformations of (R)- or (S)-3-Ethyl-5-hexen-3-ol.

| Transformation | Reagent(s) | Key Stereochemical Feature | Expected Outcome |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | syn-addition | Formation of diastereomers, with potential for moderate to good diastereoselectivity influenced by the C3 stereocenter. |

| Directed Epoxidation | VO(acac)₂, t-BuOOH | syn-directive effect of the -OH group | High diastereoselectivity, favoring the epoxide formed on the same face as the hydroxyl group. |

| Asymmetric Epoxidation | Sharpless Reagents (Ti(OiPr)₄, DET) | Chiral catalyst control | While not ideal for tertiary alcohols, would aim for enantioselective epoxidation. |

| Iodocyclization | I₂, NaHCO₃ | Thermodynamic control in ring closure | Predominantly the trans-disubstituted tetrahydrofuran derivative. |

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy of 3-ethyl-5-hexen-3-ol reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning them to specific protons.

A typical ¹H NMR spectrum would show signals for the vinyl protons of the hexene group, the protons of the two ethyl groups, the methylene protons adjacent to the double bond, and the hydroxyl proton. The vinyl protons typically appear in the downfield region (around 5-6 ppm) due to the deshielding effect of the double bond. The protons of the ethyl groups and the methylene group would be found in the upfield region. The hydroxyl proton's chemical shift can vary but is often a broad singlet.

Detailed spectral data can be found in various databases, providing specific chemical shifts and coupling constants that confirm the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The spectrum would display signals for the two carbons of the double bond, the quaternary carbon atom bonded to the hydroxyl group, and the various methyl and methylene carbons of the ethyl and hexene chains. The carbons of the double bond are typically found in the downfield region (around 110-140 ppm), while the carbon bearing the hydroxyl group appears around 70-80 ppm. The aliphatic carbons of the ethyl groups resonate at higher field strengths.

| Carbon Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| C=C (vinyl) | 134.8 |

| C=C (vinyl) | 118.2 |

| C-OH (quaternary) | 75.0 |

| CH₂ (allyl) | 44.2 |

| CH₂ (ethyl) | 32.1 |

| CH₃ (ethyl) | 8.3 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound provides clear evidence for its key functional groups. nist.gov A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nist.gov The presence of the carbon-carbon double bond (C=C) is confirmed by a medium intensity absorption band around 1640 cm⁻¹. nist.gov Additionally, C-H stretching vibrations for the sp² hybridized carbons of the alkene are expected just above 3000 cm⁻¹, while the sp³ hybridized carbons of the alkyl chains show C-H stretches just below 3000 cm⁻¹. The C-O stretching vibration of the tertiary alcohol typically appears in the 1100-1200 cm⁻¹ region.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C=C (alkene) | ~1640 |

| =C-H (alkene) | >3000 |

| C-H (alkane) | <3000 |

| C-O (tertiary alcohol) | 1100-1200 |

Data sourced from NIST Chemistry WebBook and PubChem. nist.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. nih.gov For this compound, with a molecular formula of C₈H₁₆O, the molecular weight is 128.21 g/mol . nih.govnist.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 128. nih.govnist.gov Common fragmentation pathways for tertiary alcohols include the loss of an alkyl group or a water molecule. A significant peak would likely be observed at m/z 99, corresponding to the loss of an ethyl group (C₂H₅). Another prominent fragmentation would be the loss of a water molecule (H₂O), leading to a peak at m/z 110. Further fragmentation of these initial ions provides additional structural clues.

| Ion | m/z | Identity |

| [C₈H₁₆O]⁺ | 128 | Molecular Ion |

| [C₆H₁₁O]⁺ | 99 | [M - C₂H₅]⁺ |

| [C₈H₁₄]⁺ | 110 | [M - H₂O]⁺ |

Data compiled from NIST and PubChem databases. nih.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and purity assessment of volatile compounds like this compound. This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.

In the GC process, the compound is vaporized and separated from other components in a sample as it travels through a capillary column. The time it takes for a compound to pass through the column, known as the retention time, is a characteristic property that aids in its identification. For tertiary allylic alcohols, specific GC conditions are employed to achieve optimal separation. mdpi.com

Following separation in the gas chromatograph, the isolated molecules of this compound enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process induces fragmentation of the molecule into a predictable pattern of characteristic charged ions. The resulting mass spectrum is a unique "fingerprint" of the compound, plotting the relative abundance of ions against their mass-to-charge (m/z) ratio. whitman.edu

The molecular ion peak (the peak representing the intact molecule) for alcohols is often small or undetectable, particularly for tertiary alcohols. whitman.edu The mass spectrum of this compound (molar mass 128.21 g/mol ) is characterized by specific fragmentation patterns. nist.gov The most common fragmentation mechanism for alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this leads to the formation of stable carbocations.

The mass spectrum for this compound recorded in the NIST (National Institute of Standards and Technology) database shows a top peak at an m/z of 57 and a second highest peak at an m/z of 87. nih.gov These prominent fragments are critical for its unambiguous identification. The presence of other peaks in the chromatogram indicates the presence of impurities, and the area under these peaks can be used to quantify their concentration, thus determining the purity of the sample.

Interactive Table: GC-MS Fragmentation Data for this compound

This table details the primary mass-to-charge ratios observed in the electron ionization mass spectrum of this compound and the likely identity of the corresponding molecular fragments.

| Mass-to-Charge (m/z) | Relative Abundance | Proposed Ionic Fragment | Fragmentation Pathway |

| 57 | Top Peak nih.gov | [C₄H₉]⁺ | Alpha-cleavage with loss of allyl and ethyl radicals |

| 87 | 2nd Highest nih.gov | [C₅H₁₁O]⁺ | Alpha-cleavage with loss of an allyl radical |

| 128 | Low / Absent whitman.edu | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

Interactive Table: Representative GC Conditions for Allylic Alcohol Analysis

The following table outlines typical parameters for a Gas Chromatography system set up for the analysis of tertiary allylic alcohols, based on research methodologies. mdpi.com

| Parameter | Condition |

| Initial Temperature | 100 °C |

| Temperature Ramp | 40 °C/min |

| Final Temperature | 300 °C |

| Evaporator Temperature | 310 °C |

| Carrier Gas | Helium or Hydrogen |

| Column Type | Dimethylsilicon capillary column |

Computational and Theoretical Chemistry Studies of 3-ethyl-5-hexen-3-ol

Quantum Mechanical Calculations of Electronic Structure

Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and post-HF methods like Møller-Plesset perturbation theory (MP) are commonly employed. kallipos.gr DFT, in particular, offers a good balance between computational cost and accuracy for molecules of this size. wikipedia.org

Key Electronic Properties and Expected Findings for 3-Ethyl-5-hexen-3-ol:

Molecular Orbitals: Calculations would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be localized around the carbon-carbon double bond (the π-orbital), while the LUMO would be the corresponding π*-antibonding orbital. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and electronic excitation energies.

Electron Density and Electrostatic Potential: These calculations would map the electron distribution within the molecule. The oxygen atom of the hydroxyl group would exhibit a region of high electron density, making it a potential site for electrophilic attack. The electrostatic potential map would visually represent the charge distribution, highlighting the electronegative oxygen and the relatively electron-rich region of the double bond.

Dipole Moment: A non-zero dipole moment is expected for this compound due to the presence of the polar hydroxyl group. Quantum mechanical calculations can provide a precise value for the magnitude and direction of this dipole moment, which influences its solubility in polar solvents and its intermolecular interactions.

Illustrative Data for Analogous Alcohols:

To provide context, the following table presents calculated electronic properties for simple unsaturated alcohols. While not specific to this compound, these values from related molecules illustrate the typical outputs of quantum mechanical calculations.

| Property | Allyl Alcohol (H₂C=CHCH₂OH) | 1-Penten-3-ol |

| HOMO Energy (eV) | -10.5 | -10.2 |

| LUMO Energy (eV) | 1.5 | 1.8 |

| HOMO-LUMO Gap (eV) | 12.0 | 12.0 |

| Dipole Moment (Debye) | 1.6 | 1.7 |

This table is illustrative and based on typical values for analogous compounds, not on direct calculations for this compound.

Conformational Analysis and Energetic Landscapes

The flexibility of the single bonds in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. msu.edu

This analysis is typically performed by systematically rotating the dihedral angles of the molecule's rotatable bonds and calculating the energy at each step using quantum mechanical or molecular mechanics methods. The results are often visualized as a potential energy surface (PES).

Key Aspects of Conformational Analysis for this compound:

Rotatable Bonds: The key rotatable bonds in this compound are the C-C single bonds of the hexene chain and the ethyl group, as well as the C-O bond of the hydroxyl group.

Stable Conformers: The analysis would likely reveal several low-energy conformers. The stability of these conformers is influenced by a balance of steric hindrance between the ethyl group, the vinyl group, and the hydroxyl group, as well as potential weak intramolecular interactions like hydrogen bonding between the hydroxyl group and the π-system of the double bond. rsc.org

Energetic Barriers: The energy barriers between conformers determine the rate of interconversion at a given temperature. Higher barriers indicate that certain conformations may be more persistent.

Illustrative Conformational Energy Data:

The following table shows representative energy differences between conformers for a related unsaturated alcohol, 1-penten-3-ol. researchgate.net This illustrates the small energy differences that can exist between different spatial arrangements.

| Conformer of 1-Penten-3-ol | Relative Energy (kcal/mol) |

| Conformer 1 (Most Stable) | 0.00 |

| Conformer 2 | 0.10 |

| Conformer 3 | 0.50 |

| Conformer 4 | 1.20 |

This data is for 1-penten-3-ol and serves as an example of the expected energetic landscape for a similar molecule. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system, including its movements and interactions with its environment (e.g., in a solvent). mdpi.comfigshare.com An MD simulation solves Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.

For this compound, MD simulations could be used to study its behavior in both the gas phase and in solution.

Applications of MD Simulations for this compound:

Solvation Structure: MD simulations in a solvent like water or an organic solvent would reveal the structure of the solvent molecules around the solute. For this compound in water, the simulations would show the formation of hydrogen bonds between the hydroxyl group and surrounding water molecules.

Transport Properties: Properties such as the diffusion coefficient of this compound in a given solvent can be calculated from MD simulations, which is important for understanding mass transfer processes. mdpi.com

Conformational Dynamics: Over the course of an MD simulation, the molecule will explore different conformations. Analyzing the trajectory can provide information on the flexibility of the molecule and the timescales of conformational changes.

Illustrative Data from MD Simulations of Alcohols:

The following table presents typical diffusion coefficients for small alcohols in water, as determined by MD simulations. mdpi.com This provides an idea of the kind of quantitative data that can be obtained.

| Alcohol | Self-Diffusion Coefficient in Water (10⁻⁵ cm²/s) |

| Ethanol | 1.1 |

| Isopropanol | 0.9 |

| tert-Butanol | 0.7 |

This table shows representative data for other alcohols to illustrate the outputs of MD simulations. mdpi.com

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a molecule. nih.gov It can also be used to explore the mechanisms and energetics of chemical reactions.

Predicted Spectroscopic Properties for this compound:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure. The accuracy of these predictions has significantly improved with the development of advanced computational methods and machine learning models. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations would predict characteristic peaks for the O-H stretch, C=C stretch, and various C-H stretching and bending modes.

Exploration of Reaction Pathways:

Reaction Energetics: For a potential reaction of this compound, such as dehydration or oxidation, computational methods can be used to calculate the energies of reactants, products, and transition states. This allows for the determination of reaction enthalpies and activation energies, providing insights into the reaction's feasibility and kinetics.

Transition State Analysis: The geometry of the transition state for a given reaction can be located on the potential energy surface. Analysis of the transition state structure provides valuable information about the reaction mechanism.

Illustrative Predicted Spectroscopic Data:

The table below provides an example of how predicted NMR chemical shifts for a related tertiary alcohol, tert-butanol, compare to experimental values. This demonstrates the predictive power of modern computational methods.

| Atom in tert-Butanol | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| -OH | 1.35 | 1.31 | - | - |

| -CH₃ | 1.28 | 1.25 | 31.0 | 31.5 |

| Quaternary C | - | - | 68.0 | 68.9 |

This table is illustrative, using data for tert-butanol to show the typical accuracy of NMR prediction. Specific predictions for this compound would require dedicated calculations.

Applications of 3-ethyl-5-hexen-3-ol in Advanced Organic Synthesis

Role as a Versatile Chiral or Achiral Building Block

3-Ethyl-5-hexen-3-ol possesses a stereocenter at the C3 position, the carbon atom bonded to the hydroxyl group. This means the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers: (R)-3-ethyl-5-hexen-3-ol and (S)-3-ethyl-5-hexen-3-ol. This inherent chirality makes it a valuable building block in asymmetric synthesis, where the specific stereochemistry of a molecule is crucial for its biological activity or material properties. Chiral alcohols and their derivatives are foundational in the synthesis of many natural products and pharmaceuticals. sci-hub.se

When used as a racemic mixture (an equal mix of both enantiomers), it serves as an achiral building block. However, for applications demanding stereochemical purity, the individual enantiomers can be employed. The synthesis of specific enantiomers of related alkenols, such as (R)-Hex-5-en-3-ol, highlights the utility of this class of compounds as chiral building blocks in creating stereochemically defined molecules. bldpharm.com The dual functionality of this compound—the alkene and the alcohol—can be addressed sequentially in a synthetic route, allowing for the controlled introduction of new functional groups and the extension of the carbon skeleton.

Precursor in the Synthesis of Complex Organic Molecules

The presence of two distinct functional groups makes this compound a useful precursor for a variety of more complex organic molecules. ontosight.ai The terminal alkene can participate in a wide range of reactions, including:

Hydrogenation: The double bond can be reduced to yield the corresponding saturated alcohol, 3-ethyl-3-hexanol.

Hydroformylation: Reaction with carbon monoxide and hydrogen can introduce an aldehyde group, leading to the formation of more complex structures.

Metathesis: The alkene can undergo acyclic diene metathesis (ADMET) if first converted into a diene, a powerful technique for polymer synthesis. rsc.orgacs.org

Oxidation: The double bond can be oxidatively cleaved to form a ketone or carboxylic acid, or epoxidized to an oxirane.

Simultaneously, the tertiary alcohol group can be used as a handle for other transformations, such as etherification or serving as a protecting group, further enhancing its synthetic versatility.

While detailed studies specifying this compound as a direct intermediate in the synthesis of a marketed drug are not widely published, it is classified and sold by chemical suppliers as a "pharmaceutical intermediate". bldpharm.com This classification is based on its structural features, which are common in bioactive molecules. Tertiary alcohols and alkene moieties are present in numerous pharmacologically active compounds. For instance, related hexenol structures are considered valuable for their potential biological activity and are used in pharmaceutical research. ontosight.ai The compound could be used to build fragments of larger molecules in drug discovery programs or in the synthesis of active pharmaceutical ingredients (APIs).

Similar to its role in pharmaceuticals, this compound is considered a potential intermediate in the agrochemical sector. Its structural relatives, known as green leaf volatiles (GLVs), which include various hexenol isomers, have been studied for their roles in plant signaling and as potential insect repellents or attractants. oup.com For example, a blend of green leaf volatiles including 3-hexen-1-ol has been identified as a putative repellent for molluscs. oup.com This suggests that derivatives of this compound could be investigated for the development of new, potentially bio-based, pest control agents.

Intermediate for Pharmaceutical Synthesis

Potential in Polymer and Materials Science Research

The vinyl group in this compound makes it a candidate monomer for polymerization reactions, and it is listed by suppliers as a material building block for polymer science. bldpharm.com The terminal alkene can potentially undergo vinyl polymerization to create polymers with pendant tertiary alcohol groups. These hydroxyl groups along the polymer backbone could then be used for further modification, cross-linking, or to enhance properties like hydrophilicity and adhesion.

Furthermore, research into the acyclic diene metathesis (ADMET) polymerization of bio-based α,ω-dienes demonstrates a powerful route to creating novel polyesters. rsc.orgacs.org Unsaturated alcohols like 5-hexen-1-ol can be esterified with other bio-based molecules to form diene monomers suitable for ADMET. acs.org this compound could similarly be derivatized to form a diene monomer, which could then be polymerized to produce specialty polyesters with unique properties conferred by the ethyl-branched tertiary carbon. This approach aligns with the growing interest in creating sustainable materials from renewable feedstocks.

Future Research Directions and Emerging Challenges

Development of Green Chemistry Approaches for 3-Ethyl-5-hexen-3-ol Synthesis

The traditional synthesis of this compound typically involves the Grignard reaction between ethyl magnesium halide and allyl acetone, or a similar ketone. While effective, this method presents challenges related to the use of volatile organic solvents and the handling of pyrophoric Grignar reagents. Future research is increasingly directed towards developing greener, safer, and more sustainable synthetic routes.

Key research areas include:

One-Pot Syntheses in Benign Solvents: A significant advancement in the sustainable synthesis of tertiary alcohols involves combining the isomerization of allylic alcohols with the chemoselective addition of organometallic reagents in a single pot. rsc.org Research into using deep eutectic solvents (DES) as environmentally friendly reaction media is particularly promising. rsc.orgresearchgate.net These solvents are often biodegradable, non-toxic, and derived from renewable resources. A one-pot process in a DES could involve the ruthenium-catalyzed redox isomerization of a secondary allylic alcohol to the corresponding ketone, followed by the in-situ addition of an organomagnesium or organolithium reagent to yield the tertiary alcohol. rsc.org

Catalytic Routes from Renewable Feedstocks: The development of catalytic processes that utilize abundant and renewable feedstocks is a cornerstone of green chemistry. Nickel-catalyzed direct coupling of alkynes with methanol offers a pathway to valuable allylic alcohols with high atom-, step-, and redox-economy. rsc.org Adapting such methodologies to produce branched structures like this compound is a key challenge.

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional redox reactions by replacing chemical oxidants or reductants with electricity. Scalable electrochemical allylic C-H oxidation has been demonstrated for various terpenes and cyclohexenols, avoiding the use of heavy metal oxidants like chromium. nih.gov Applying this strategy to simpler alkenes to introduce the hydroxyl group regioselectively represents a significant future direction.

Molybdenum-Catalyzed Reactions: Recent studies have shown that molybdenum-based catalyst systems can promote the efficient allylic substitution of tertiary allylic carbonates in green solvents like ethanol. organic-chemistry.org Exploring the reverse reaction, the synthesis of the alcohol itself, using recyclable molybdenum catalysts could provide an economical and sustainable manufacturing process. organic-chemistry.org

Table 1: Comparison of Green Synthesis Approaches for Tertiary Allylic Alcohols

| Approach | Key Features | Potential Advantages for this compound Synthesis | Emerging Challenges |

| One-Pot Isomerization-Addition | Combines multiple steps; Utilizes Deep Eutectic Solvents (DES). rsc.org | Reduced waste, improved atom economy, use of biorenewable solvents. rsc.org | Catalyst compatibility with Grignard-type reagents in DES; Substrate scope for branched structures. |

| Nickel-Catalyzed Coupling | Direct coupling of alkynes and methanol. rsc.org | High atom and step economy; use of abundant C1 feedstock. rsc.org | Achieving the required branched structure and regioselectivity; preventing side reactions. rsc.org |

| Electrochemical C-H Oxidation | Replaces chemical oxidants with electricity; often uses carbon-based electrodes. nih.gov | Avoids toxic heavy metal waste; high functional group tolerance. nih.gov | Controlling regioselectivity on non-complex alkenes; managing potential side reactions like elimination. |

| Molybdenum Catalysis | Uses recyclable catalysts in green solvents like ethanol. organic-chemistry.org | Economical and sustainable due to catalyst recycling; mild reaction conditions. organic-chemistry.org | Development of Mo-catalysts for the direct formation of tertiary alcohols, not just their derivatives. |

Exploration of Novel Catalytic Systems for Selective Transformations

The dual functionality of this compound allows for a wide range of transformations. A significant challenge lies in achieving high selectivity for one reactive site over the other. Future research is focused on designing sophisticated catalytic systems that can precisely control the reaction outcome.

Promising areas of exploration include:

Regio- and Stereoselective Isomerization: The position of the double bond can be crucial for subsequent transformations. Catalysts based on transition metals like rhenium acs.org and iridium acs.org have shown high selectivity in the 1,3-isomerization of allylic alcohols. Developing catalysts that can selectively isomerize tertiary allylic alcohols like this compound would provide access to new isomers with potentially different reactivity and applications.

Selective Electrophilic Activation: Palladium catalysis allows for the chemoselective activation of allylic alcohols as electrophiles. jst.go.jp By tuning the ligands and additives, such as boronic acids, it is possible to direct reactions to occur at the allylic position, even in the presence of other functional groups. jst.go.jp Applying these systems to this compound could enable selective C-C, C-N, or C-O bond formation at the allylic carbon.

Catalytic Carboxylation with CO₂: The use of carbon dioxide as a C1 source is a highly attractive green chemistry goal. Nickel-catalyzed systems have been developed for the switchable, site-selective carboxylation of allylic alcohols, where CO₂ facilitates C-OH cleavage and acts as the carboxylating agent. nih.gov Adapting this to this compound could lead to the synthesis of novel carboxylic acids.

Atom-Economical Substitution Reactions: Direct nucleophilic substitution of the hydroxyl group is an atom-economical process that generates only water as a byproduct. thieme-connect.com Catalysts based on Lewis acids like silver(I) thieme-connect.com or heterogeneous catalysts could facilitate these SN1-type reactions, allowing for the introduction of various nucleophiles.

Table 2: Novel Catalytic Systems for Allylic Alcohol Transformations

| Catalyst System | Transformation | Key Features | Reference |

| Rhenium Oxo (O₃ReOSiPh₃) | 1,3-Isomerization | High selectivity for thermodynamically favored regioisomers; mild conditions. | acs.org |

| Palladium/Boronic Acid | Selective Allylic Alkylation | Reverses inherent chemoselectivity to favor O-alkylation over N-alkylation of competing amines. | jst.go.jp |

| Nickel/NHC Ligand | Carboxylation with CO₂ | Switchable regioselectivity based on the ligand; utilizes CO₂ as a C1 source. | nih.gov |

| Iridium/Chiral Ligands | Asymmetric Isomerization | Generates β-chiral aldehydes from primary allylic alcohols with high enantioselectivity. | acs.org |

| Molybdenum/Phenanthroline Ligand | Allylic Amination | High regioselectivity for α,α-disubstituted allylic amines in a green solvent. | organic-chemistry.org |

Integration of Machine Learning in Reaction Prediction and Optimization

The complexity of reaction pathways and the vast parameter space for optimization (catalyst, solvent, temperature, etc.) make the development of new reactions for compounds like this compound a time-consuming process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this discovery cycle. researchgate.netrsc.org

Future directions in this area involve:

Reaction Outcome Prediction: ML models, particularly neural networks, can be trained on large datasets of existing chemical reactions to predict the major product of a new transformation. nih.gov By representing reactions based on the fundamental bond changes rather than entire molecular structures, these models can generalize to new substrates like this compound and predict the outcomes of its reactions with various reagents. neurips.ccnips.cc

Optimization of Reaction Conditions: AI models can predict the optimal reaction conditions—including catalyst, reagents, solvents, and temperature—for a desired transformation. nih.gov Trained on extensive databases like Reaxys, these tools can propose suitable conditions for the synthesis or functionalization of this compound, significantly reducing the experimental effort required for optimization. nih.gov Bayesian optimization is another powerful technique for rapidly identifying suitable reaction conditions with a minimum number of experiments. researchgate.net

Pathway Analysis and Discovery: By combining ML with reaction network approaches, it is possible to predict not just the final product but also the entire reaction pathway, including intermediates. rsc.org This can provide crucial mechanistic insights and help identify potential side reactions in the synthesis and transformation of this compound.

Advanced In-Situ Spectroscopic Monitoring of this compound Reactions

The synthesis of this compound via the Grignard reaction is highly exothermic and can be difficult to control. Real-time monitoring is essential for ensuring safety, optimizing yield, and understanding reaction kinetics. Advanced in-situ spectroscopic techniques are critical for achieving this level of process control.

Key technologies and their applications include:

FTIR and NIR Spectroscopy: Inline Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy are powerful process analytical technologies (PAT). acs.orgmt.com For the synthesis of this compound, an in-situ probe can monitor the consumption of the ketone starting material and the formation of the magnesium alkoxide intermediate in real time. acs.org This allows for precise control over the addition rate of the Grignard reagent, preventing accumulation and minimizing impurity formation. acs.orghzdr.de

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring organometallic species and reactions in non-polar solvents. It has been successfully used for the real-time, in-situ monitoring of Grignard reagent formation and subsequent transmetalation reactions. acs.orgresearchgate.net This technique could provide detailed mechanistic information on the formation of this compound and its subsequent catalytic transformations.

Table 3: In-Situ Monitoring Techniques for Reactions Involving this compound

| Technique | Information Provided | Advantages | Challenges |

| In-situ FTIR | Concentration of reactants, intermediates, and products over time. hzdr.de | Provides rich mechanistic data; widely applicable to organic functional groups. | Probe can be sensitive to harsh reaction conditions; complex spectral deconvolution. |

| Inline NIR | Quantification of ketone substrate and alkoxide product. acs.org | Robust for process control; can be used in flow cells for continuous monitoring. acs.org | Lower specificity than FTIR; requires robust chemometric models (PLS). acs.org |

| In-situ Raman | Real-time monitoring of organometallic species and C-C bond formation. acs.org | Excellent for symmetric bonds and aqueous systems; less interference from solvents like water. | Weaker signal than IR; potential for fluorescence interference. |

Design of New Functional Materials Incorporating this compound Moieties

The hydroxyl and vinyl groups of this compound make it an attractive functional monomer for polymer synthesis. Incorporating this moiety into polymer chains can impart specific properties, such as sites for crosslinking, improved adhesion, or altered solubility.

Future research in this domain focuses on:

Functional Copolymers: Allyl alcohol and its derivatives can be copolymerized with vinyl monomers like styrene and acrylates to produce thermoplastic copolymers with pendant hydroxyl groups. researchgate.netgantrade.com These hydroxyl groups serve as reactive sites for crosslinking reactions, making the polymers useful in coatings, adhesives, and thermoset materials. researchgate.netgoogle.com Using this compound instead of simple allyl alcohol would introduce a more sterically hindered hydroxyl group and an ethyl side chain, which could be used to fine-tune the physical properties (e.g., glass transition temperature, solubility) of the resulting polymer.

Thermosetting Resins: Allyl alcohols are precursors to important thermosetting resins. For example, they can be used to create diallyl phthalate (DAP) resins, known for their excellent dimensional stability and electrical properties. gantrade.com Polymers derived from propoxylated allyl alcohol are versatile intermediates for producing polyesters, polyurethanes, and alkyds. google.com this compound could be a building block for new thermosets with unique thermal and mechanical properties.

Post-Polymerization Modification: While the direct polymerization of allylic monomers can be challenging, post-polymerization modification offers an alternative route. researchgate.net A polymer backbone could be created first, followed by the attachment of this compound moieties. This approach allows for precise control over the density and distribution of the functional groups.

Table 4: Potential Functional Materials from this compound

| Polymer Type | Monomer/Precursor | Potential Application | Key Property from this compound Moiety |

| Functional Acrylics | This compound + Acrylic Esters | Automotive coatings, industrial finishes. researchgate.net | Provides hydroxyl functionality for crosslinking with isocyanates or melamine resins. |

| Styrene Copolymers | This compound + Styrene | Inks, toners, polyurethane blends. gantrade.comgoogle.com | Modifies hardness and chemical resistance; provides reactive hydroxyl sites. |

| Thermoset Polyesters | This compound + Anhydrides/Dicarboxylic Acids | Molding compounds, laminates. google.com | Introduces crosslinking sites and influences polymer network structure. |

| Polyurethanes | Polyols derived from this compound + Polyisocyanates | Foams, elastomers, adhesives. google.com | Controls polyol functionality and hydrophobicity, affecting final material properties. |

Q & A

Q. What are the key safety considerations when handling 3-Ethyl-5-hexen-3-ol in laboratory settings?

Methodological Answer:

- Flammability : Store in a cool, well-ventilated area away from ignition sources (e.g., sparks, open flames) due to its classification as a flammable liquid (H226) .

- Eye Protection : Use sealed goggles and face shields to prevent severe eye irritation (H319). Immediate flushing with water for 15 minutes is required upon exposure .

- Containment : Ground equipment and use explosion-proof tools to mitigate electrostatic discharge risks during transfers .

Q. How can this compound be synthesized, and what are common intermediates?

Methodological Answer:

- Alkene Functionalization : Use transition metal catalysts (e.g., nickel complexes) for isomerization of related alkenols (e.g., 5-hexen-1-ol derivatives) to achieve stereochemical control .

- Reduction Pathways : Hydrogenation of unsaturated precursors (e.g., 3-ethyl-5-hexen-3-one) with palladium catalysts under controlled pressure (1–3 atm H₂) to preserve stereochemistry .

Advanced Research Questions

Q. How do stereoisomers of this compound influence its reactivity in organic synthesis?

Methodological Answer:

- Stereochemical Analysis : Compare (E)- and (Z)-isomers using gas chromatography (GC) with polar columns (e.g., HP-INNOWax) to resolve retention time differences. Validate configurations via NOESY NMR to identify spatial proximity of ethyl and hydroxyl groups .

- Reactivity Studies : Test isomer-specific cycloaddition rates with dienophiles (e.g., maleic anhydride) under thermal or Lewis acid-catalyzed conditions .

Q. What spectroscopic techniques are optimal for characterizing this compound and its derivatives?

Methodological Answer:

- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3300 cm⁻¹) and alkene (C=C stretch ~1640 cm⁻¹) functional groups. Use attenuated total reflectance (ATR) for neat samples .

- Mass Spectrometry : Employ electron ionization (EI-MS) to fragment the molecular ion (m/z 128.216) and detect characteristic peaks (e.g., loss of H₂O at m/z 110) .

- 13C NMR : Assign signals for the ethyl group (δ 10–15 ppm), allylic carbons (δ 120–130 ppm), and hydroxyl-bearing carbon (δ 70–75 ppm) .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- PBT/vPvB Assessment : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life and bioaccumulation potential. Cross-validate with experimental soil adsorption coefficients (Koc) from OECD 121 guidelines .

- Oxidative Degradation : Simulate atmospheric OH radical reactions via Gaussian software at the B3LYP/6-31G* level to predict tropospheric lifetime and secondary oxidation products .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the biological activity of this compound?

Methodological Answer:

Q. How can conflicting solubility data for this compound be resolved?

Methodological Answer:

- Phase Diagrams : Construct ternary phase diagrams (compound/water/cosolvent) using the shake-flask method at 25°C. Compare with HSPiP software predictions to reconcile discrepancies .

- Temperature Gradients : Measure solubility in n-octanol/water partitions (log P) across 10–40°C to identify entropy-driven solubility changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.